molecular formula C18H15ClN2O4 B2388761 N-{4-[2-(5-chloro-3-hydroxy-2-oxo-2,3-dihydro-1H-indol-3-yl)acetyl]phenyl}acetamide CAS No. 941913-10-6

N-{4-[2-(5-chloro-3-hydroxy-2-oxo-2,3-dihydro-1H-indol-3-yl)acetyl]phenyl}acetamide

Cat. No.: B2388761
CAS No.: 941913-10-6
M. Wt: 358.78
InChI Key: MMVBFUONZGFGAB-UHFFFAOYSA-N
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Description

N-{4-[2-(5-chloro-3-hydroxy-2-oxo-2,3-dihydro-1H-indol-3-yl)acetyl]phenyl}acetamide is a complex organic compound featuring an indole nucleus, which is a common structural motif in many biologically active molecules

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-{4-[2-(5-chloro-3-hydroxy-2-oxo-2,3-dihydro-1H-indol-3-yl)acetyl]phenyl}acetamide typically involves multiple steps, starting with the formation of the indole core. The indole ring can be synthesized through the Fischer indole synthesis or the Biltz synthesis. Subsequent steps may include acylation, chlorination, and hydroxylation reactions to introduce the desired functional groups.

Industrial Production Methods: On an industrial scale, the production of this compound would likely involve optimized reaction conditions to maximize yield and purity. This could include the use of catalysts, controlled temperatures, and specific solvents to ensure efficient synthesis.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including:

  • Oxidation: The hydroxyl group on the indole ring can be oxidized to form a ketone or carboxylic acid.

  • Reduction: The compound can be reduced to remove oxygen atoms or to saturate double bonds.

  • Substitution: The chlorine atom on the indole ring can be substituted with other functional groups.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) with a palladium catalyst are often used.

  • Substitution: Various nucleophiles and electrophiles can be used for substitution reactions, depending on the desired product.

Major Products Formed:

  • Oxidation: Formation of indole-3-carboxylic acid or indole-3-one.

  • Reduction: Formation of reduced indole derivatives.

  • Substitution: Formation of various substituted indole derivatives.

Scientific Research Applications

  • Chemistry: It can be used as a building block for the synthesis of more complex molecules.

  • Biology: Indole derivatives are known for their biological activities, including antiviral, anti-inflammatory, and anticancer properties.

  • Medicine: The compound may be explored for its therapeutic potential in treating various diseases.

  • Industry: It can be used in the development of new materials and chemical processes.

Mechanism of Action

The exact mechanism of action of N-{4-[2-(5-chloro-3-hydroxy-2-oxo-2,3-dihydro-1H-indol-3-yl)acetyl]phenyl}acetamide is not fully understood. it is likely to involve interactions with specific molecular targets and pathways. The indole nucleus is known to bind to various receptors and enzymes, which could lead to its biological effects.

Comparison with Similar Compounds

  • Indole-3-carboxylic acid: Similar structure but lacks the acetyl and acetamide groups.

  • 5-chloro-4-hydroxy-2(1H)-pyridinone: Contains a pyridinone ring instead of an indole ring.

  • (S)-(\u2013)-N-[2-(3-hydroxy-2-oxo-2,3-dihydro-1H-indol-3-yl)-ethyl]-acetamide: Similar indole core but different substituents.

Uniqueness: N-{4-[2-(5-chloro-3-hydroxy-2-oxo-2,3-dihydro-1H-indol-3-yl)acetyl]phenyl}acetamide is unique due to its specific combination of functional groups and the presence of both chloro and hydroxy substituents on the indole ring. This combination may confer unique biological and chemical properties compared to other indole derivatives.

Properties

IUPAC Name

N-[4-[2-(5-chloro-3-hydroxy-2-oxo-1H-indol-3-yl)acetyl]phenyl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15ClN2O4/c1-10(22)20-13-5-2-11(3-6-13)16(23)9-18(25)14-8-12(19)4-7-15(14)21-17(18)24/h2-8,25H,9H2,1H3,(H,20,22)(H,21,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MMVBFUONZGFGAB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)C(=O)CC2(C3=C(C=CC(=C3)Cl)NC2=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15ClN2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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